molecular formula C10H8N2O5 B187595 N-(2-Hydroxyethyl)-4-nitrophthalimide CAS No. 55080-96-1

N-(2-Hydroxyethyl)-4-nitrophthalimide

Cat. No.: B187595
CAS No.: 55080-96-1
M. Wt: 236.18 g/mol
InChI Key: WQVLISNHYKCNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Hydroxyethyl)-4-nitrophthalimide is a nitro-substituted phthalimide derivative characterized by a hydroxyethyl group attached to the nitrogen atom of the phthalimide core. It is synthesized via the condensation of 4-nitrophthalic anhydride and 2-aminoethanol at elevated temperatures (150–160°C), followed by precipitation in water . The compound has a melting point of 118–119°C and is used as a precursor in the synthesis of azo dyes for polyamide materials, particularly after catalytic hydrogenation to introduce amine functionalities .

Properties

CAS No.

55080-96-1

Molecular Formula

C10H8N2O5

Molecular Weight

236.18 g/mol

IUPAC Name

2-(2-hydroxyethyl)-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C10H8N2O5/c13-4-3-11-9(14)7-2-1-6(12(16)17)5-8(7)10(11)15/h1-2,5,13H,3-4H2

InChI Key

WQVLISNHYKCNPD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCO

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between N-(2-Hydroxyethyl)-4-nitrophthalimide and analogous phthalimide derivatives:

Compound Name Substituents Melting Point (°C) Synthesis Method Key Applications References
This compound N-(2-hydroxyethyl), 4-nitro 118–119 Condensation of 4-nitrophthalic anhydride with 2-aminoethanol Azo dye synthesis
3-Chloro-N-phenyl-phthalimide N-phenyl, 3-chloro Not reported High-purity synthesis for polymer precursors Polyimide monomer production
4-Nitrophthalimide 4-nitro 195–199 Direct synthesis from nitration of phthalimide derivatives Intermediate for phthalocyanines
N-(2'-Cyano-4'-nitrophenyl)-4-nitrophthalimide N-(2'-cyano-4'-nitrophenyl), 4-nitro Not reported Reaction of 2-chloro-5-nitrobenzonitrile with potassium 4-nitrophthalimide Reduction to aminophthalimides

Key Research Findings

Substituent Effects on Physical Properties
  • Melting Points : The hydroxyethyl group in this compound significantly reduces its melting point (118–119°C ) compared to 4-nitrophthalimide (195–199°C ), likely due to disrupted crystallinity from the flexible hydroxyethyl chain .
  • Solubility: The hydroxyethyl group enhances solubility in polar solvents (e.g., ethanol, water), making it advantageous for dye synthesis. In contrast, 3-chloro-N-phenyl-phthalimide (with a bulky phenyl group) and 4-nitrophthalimide (lacking polar substituents) exhibit lower solubility .

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